1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol is a chemical compound characterized by its unique structure, which features two 2,2-dimethyl-1,3-dioxan-5-yl groups linked to a central propanol moiety. Its molecular formula is C₁₅H₂₈O₇, and it has a molecular weight of 320.38 g/mol. The compound exhibits high solubility in water and is known for its potential applications in various fields, including pharmaceuticals and materials science .
The chemical reactivity of 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol primarily involves nucleophilic substitutions and esterifications due to the presence of hydroxyl groups. It can undergo reactions typical of alcohols, such as dehydration to form ethers or further reactions with acids to yield esters. Specific reaction pathways may be explored in synthetic applications, particularly in the development of more complex organic molecules .
Research into the biological activity of 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol is limited but indicates potential anti-inflammatory and antimicrobial properties. Its structural similarity to other bioactive compounds suggests that it may interact with biological targets such as enzymes or receptors involved in inflammatory responses. Further studies are needed to elucidate its pharmacological profile and therapeutic potential .
The synthesis of 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol can be achieved through several methods:
Each method may vary in efficiency and yield based on reaction conditions such as temperature and solvent choice .
1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol has several notable applications:
Interaction studies involving 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol focus on its compatibility with other chemical entities. Preliminary studies suggest that it may enhance the solubility of poorly soluble drugs when used as a co-solvent or stabilizer in formulations. Additionally, its interaction with biological membranes could be significant for drug delivery systems .
Several compounds share structural characteristics with 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2-Dimethyl-1,3-dioxan-5-ol | C₆H₁₂O₃ | Simpler structure; serves as a precursor |
| 1-(2-Hydroxypropyl)-2-methyl-1H-imidazole | C₇H₁₀N₂O | Exhibits distinct biological activity |
| Glycerol | C₃H₈O₃ | Commonly used as a humectant; simpler polyol structure |
The uniqueness of 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol lies in its dual dioxane functionality combined with the propanol backbone. This combination enhances its solubility and potential interactions compared to simpler compounds like glycerol or dioxanes alone.
The molecular structure of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol is characterized by its molecular formula C₁₅H₂₈O₇, corresponding to a molecular weight of 320.38 grams per mole [1] [2] [3] [4] [5] [6]. The compound is registered under CAS number 847682-00-2 and carries the systematic IUPAC name 1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol [6].
The structural architecture consists of a central propane-1,2,3-triol backbone where the terminal hydroxyl groups are substituted with 2,2-dimethyl-1,3-dioxan-5-yl moieties through ether linkages. Each dioxane ring features two methyl substituents at the 2-position, creating a geminal dimethyl substitution pattern that significantly influences the compound's stability and reactivity profile [3] [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₈O₇ | [1] [2] [3] [4] [5] [6] |
| Molecular Weight | 320.38 g/mol | [1] [2] [3] [4] [5] [6] |
| CAS Registry Number | 847682-00-2 | [1] [2] [3] [4] [5] [6] |
| InChI Key | LKMPEWGOAMMQKB-UHFFFAOYSA-N | [6] |
| PubChem CID | 49765605 | [6] |
The absence of chiral centers in the molecular structure is particularly noteworthy, as this characteristic prevents the formation of stereoisomers during chemical reactions, thereby simplifying synthetic procedures and purification processes [7] [8].
The compound exhibits distinctive physical properties that reflect its molecular architecture and intermolecular interactions. At standard temperature conditions (20°C), 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol exists as a solid material with a characteristic white to almost white crystalline powder appearance [1] [4] [9] [10].
| Physical Property | Value | Reference |
|---|---|---|
| Physical State (20°C) | Solid | [1] [4] |
| Appearance | White to almost white powder/crystal | [1] [4] [9] |
| Melting Point | 50.0-55.0°C (Reference: 55°C) | [1] [4] [11] [12] [10] |
| Heat Sensitivity | Heat sensitive | [1] [4] |
| Storage Temperature | Refrigerated (0-10°C) | [1] [4] |
The compound demonstrates notable heat sensitivity, necessitating refrigerated storage conditions between 0-10°C to maintain chemical integrity [1] [4] [9]. Under proper storage conditions, the material exhibits chemical stability with no reported hazardous decomposition reactions under normal handling procedures [9].
The crystalline nature of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol manifests as a powder-to-crystal morphology, indicating a well-defined solid-state organization [1] [4]. The compound's ability to form crystalline structures suggests regular molecular packing arrangements stabilized by intermolecular interactions, particularly hydrogen bonding involving the central hydroxyl group and van der Waals forces between the dioxane ring systems.
The crystalline morphology contributes to the compound's handling characteristics and dissolution behavior. The powder form facilitates accurate weighing and mixing procedures in synthetic applications, while the crystalline nature suggests potential for recrystallization purification methods [1] [4].
Related structural studies on similar dioxane-containing compounds have demonstrated that the 2,2-dimethyl-1,3-dioxane ring system adopts a chair conformation similar to cyclohexane, with the geminal methyl groups occupying equatorial positions to minimize steric interactions [13]. This conformational preference influences the overall molecular geometry and intermolecular packing in the solid state.
The spectroscopic characterization of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol relies on multiple analytical techniques that provide complementary structural information. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for structural confirmation, with established protocols confirming the compound's molecular architecture [1] [11] [12].
Gas Chromatography (GC) analysis provides quantitative purity determination, with commercial samples typically exceeding 98.0% purity [1] [11] [12]. This analytical method serves both for quality control and as a standard analytical procedure for compound identification and quantification.
| Spectroscopic Method | Application | Status | Reference |
|---|---|---|---|
| NMR Spectroscopy | Structure confirmation | Confirmed to structure | [1] [11] [12] |
| Gas Chromatography | Purity determination | >98.0% established | [1] [11] [12] |
| Mass Spectrometry | Molecular ion confirmation | Available for characterization | Standard methods |
| Infrared Spectroscopy | Functional group identification | Standard analysis applicable | [14] |
Infrared spectroscopy would be expected to show characteristic absorption bands corresponding to the hydroxyl group (broad absorption around 3200-3600 cm⁻¹), C-H stretching vibrations (2800-3000 cm⁻¹), and C-O stretching modes (1000-1300 cm⁻¹) associated with the ether linkages and dioxane ring systems [14]. The geminal dimethyl groups would contribute to distinctive C-H deformation patterns in the fingerprint region.
Mass spectrometry provides molecular ion peak confirmation at m/z 320, consistent with the calculated molecular weight. Fragmentation patterns would be expected to show loss of dioxane fragments and characteristic ions related to the central propanol unit.
The thermodynamic characteristics of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol reflect its molecular structure and intermolecular interactions. The compound's melting point of 55°C represents the solid-liquid phase transition temperature, indicating the energy required to overcome intermolecular forces in the crystalline state [1] [4] [11] [12] [10].
The heat sensitivity of the compound suggests potential thermal degradation pathways at elevated temperatures, making temperature control crucial during handling and synthetic procedures [1] [4] [9]. This thermal behavior is consistent with the presence of acetal-like linkages in the dioxane rings, which are known to be susceptible to acid-catalyzed hydrolysis under thermal stress.
Phase behavior studies indicate that the compound maintains stability under refrigerated conditions (0-10°C), where molecular motion is reduced and potential decomposition reactions are kinetically suppressed [1] [4] [9]. The recommended storage conditions reflect the compound's thermodynamic stability window and provide optimal conditions for long-term preservation.
The compound's solid-state stability under proper conditions, combined with its moderate melting point, suggests a balanced thermodynamic profile suitable for controlled chemical transformations. The ability to exist as a stable solid at room temperature while maintaining reactivity under appropriate conditions makes it particularly valuable for synthetic applications requiring precise control over reaction conditions.
Environmental factors such as humidity and atmospheric oxygen do not appear to significantly affect the compound's stability based on standard storage recommendations, indicating robust chemical stability under normal laboratory conditions [9]. However, the heat sensitivity requirement suggests that thermal energy represents the primary degradation pathway, consistent with the expected behavior of acetal-protected molecules.
The molecular structure of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol features two identical 1,3-dioxane ring systems linked through a central propanol unit [1] [2]. Each 1,3-dioxane ring contains two oxygen atoms at positions 1 and 3, forming a six-membered heterocyclic system with the molecular formula C₄H₈O₂ for the basic dioxane unit [3]. The compound's molecular formula is C₁₅H₂₈O₇ with a molecular weight of 320.38 g/mol [4] [2].
The 1,3-dioxane rings are substituted with geminal dimethyl groups at the 2-position, creating 2,2-dimethyl-1,3-dioxane moieties [4] [1]. This substitution pattern significantly influences the conformational behavior of each ring system. The presence of bulky methyl substituents at the acetal carbon creates a conformationally locked system where the chair conformation is strongly favored over alternative conformations [5].
Structural connectivity analysis reveals that each dioxane ring is linked to the central propanol backbone through ether linkages at the 5-position of the dioxane ring [2]. This creates a symmetrical molecular architecture where the central propanol unit serves as a spacer between two bulky dioxane-containing substituents. The InChI key LKMPEWGOAMMQKB-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement [2].
The 1,3-dioxane rings in this compound predominantly adopt chair conformations due to the presence of the 2,2-dimethyl substitution pattern [6] [5]. Computational and experimental studies on related 1,3-dioxane systems demonstrate that the chair conformation is energetically favored by approximately 6.2 ± 0.3 kcal/mol over twist-boat alternatives [7].
Chair conformation characteristics in 1,3-dioxane systems include specific geometric parameters that distinguish them from cyclohexane analogs. The O-C-O bond angle typically measures 111° (average), while C-C-C bond angles range from 109-111° in ideal chair conformations [5] [8]. These angular parameters result from the shorter C-O bond lengths compared to C-C bonds, leading to a characteristic "puckered" geometry in the O₁-C₂-O₃ region and "flattened" geometry in the C₄-C₅-C₆ region [5].
Twist-chair conformations represent higher-energy alternatives that become accessible under specific conditions or with particular substitution patterns. These conformations are characterized by torsion angles of 47-51° compared to the 55-60° range typical of chair conformations [5] [9]. The energy barrier for chair-to-twist interconversion in 1,3-dioxane systems typically ranges from 6-11 kcal/mol, depending on substitution patterns [7] [10].
The 2,2-dimethyl substitution in the target compound provides additional conformational stability through steric interactions that favor the chair form. This substitution pattern effectively locks the acetal carbon in a tetrahedral geometry, minimizing conformational flexibility around this center [4] [1].
Torsional strain analysis in 1,3-dioxane ring systems reveals distinct patterns that differentiate these heterocycles from their carbocyclic analogs. The presence of oxygen atoms in positions 1 and 3 creates a unique torsional environment characterized by specific angle preferences and strain distributions [5] [11].
Ring torsion angles in chair conformations of 1,3-dioxane follow a characteristic pattern: C(2)-O(1)-C(6)-C(5) and C(5)-C(4)-O(3)-C(2) torsions measure 55-59°, while O(1)-C(6)-C(5)-C(4) and C(6)-C(5)-C(4)-O(3) angles are typically 50-55° [5] [11]. These values represent optimal geometries that minimize torsional strain while accommodating the geometric constraints imposed by the C-O bond lengths.
Comparative torsional analysis with twist-boat conformations shows reduced torsion angles of 47-51° for the same bond sequences, indicating increased torsional strain in these alternative conformations [5] [9]. The energy penalty associated with these distorted torsional geometries contributes significantly to the overall destabilization of non-chair conformations.
Angular strain considerations also play a crucial role in determining conformational preferences. The O-C-O bond angles at positions C(2) typically measure 105-115° in various conformations, with chair forms showing values closer to the ideal tetrahedral angle [5]. Deviations from optimal angular geometry contribute to the overall strain energy of alternative conformations.
| Ring Position | Chair Torsion Angle (°) | Twist-Boat Torsion Angle (°) | Strain Type |
|---|---|---|---|
| C(2)-O(1)-C(6)-C(5) | 55-59 | 47-51 | Torsional |
| O(1)-C(6)-C(5)-C(4) | 50-55 | 45-50 | Torsional |
| C(6)-C(5)-C(4)-O(3) | 50-55 | 45-50 | Torsional |
| C(5)-C(4)-O(3)-C(2) | 55-59 | 47-51 | Torsional |
| C(4)-O(3)-C(2)-O(1) | 111 (O-C-O angle) | 105-115 | Angular |
| O(3)-C(2)-O(1)-C(6) | 111 (O-C-O angle) | 105-115 | Angular |
Anomeric effects in 1,3-dioxane systems arise from stereoelectronic interactions between lone pairs on oxygen atoms and antibonding orbitals of adjacent bonds [12] [13] [14]. In the context of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol, these effects influence both the conformation of individual dioxane rings and the overall molecular geometry.
Stereoelectronic stabilization occurs through n(O) → σ*(C-H) interactions, where oxygen lone pairs interact with antibonding orbitals of adjacent C-H bonds [13] [15]. These interactions are particularly significant in 1,3-dioxane systems due to the presence of two oxygen atoms that can participate in hyperconjugative stabilization. The energy contribution from these interactions typically ranges from 0.2-4.0 kcal/mol, depending on the geometric arrangement and substituent patterns [12] [14].
Homoanomeric interactions represent a specific type of stereoelectronic effect that is especially important in dioxane systems. The n(O) → σ*(C(5)-H)eq interaction plays a crucial role in determining the conformational preferences around the C(5) position, where the ether linkages are attached in the target compound [13]. This interaction favors specific orientations of substituents at this position.
Substituent-dependent anomeric effects vary based on the electronic properties of attached groups. The ether oxygen atoms linking the dioxane rings to the central propanol unit can participate in additional stereoelectronic interactions. These n(O) → σ*(C-O) interactions contribute to the overall conformational stability of the molecule [13] [14].
| Substituent Type | Anomeric Effect (kcal/mol) | Preferred Orientation | Stereoelectronic Interaction |
|---|---|---|---|
| Methoxy (OMe) | 0.3-0.7 | Axial | n(O) → σ*(C-H) |
| Dimethylamino (NMe₂) | >3.0 | Axial | n(N) → σ*(C-O) |
| Ether linkage (-OCH₂-) | 0.5-1.5 | Variable | n(O) → σ*(C-O) |
Dihedral angle analysis provides critical insights into the conformational preferences and stability of 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol. The molecule contains multiple rotatable bonds (6 rotatable bonds according to computational analysis [2]) that contribute to its overall conformational flexibility.
Central propanol unit analysis reveals that the dihedral angles around the C-C bonds of the propanol backbone significantly influence the overall molecular shape. The presence of bulky dioxane substituents at both ends creates steric constraints that limit the accessible conformational space. Computational studies suggest that extended conformations are favored to minimize steric interactions between the terminal dioxane groups.
Interdioxane interactions become significant when considering the relative orientation of the two dioxane ring systems. The topological polar surface area of 75.6 Ų [2] indicates substantial polar character that can influence intermolecular and intramolecular interactions. The arrangement of oxygen atoms in both dioxane rings creates opportunities for weak hydrogen bonding interactions that may stabilize certain conformational arrangements.
Conformational energy calculations for related systems indicate that the energy differences between accessible conformations are typically in the range of 1-3 kcal/mol [16]. This suggests that the molecule exists as a dynamic ensemble of conformations at room temperature, with rapid interconversion between energetically similar forms.
X-ray crystallographic studies of related 1,3-dioxane compounds consistently show chair conformations for the dioxane rings with characteristic bond angles and torsional parameters [8] [17] [18]. The mean C-C bond length in these systems is typically 0.002-0.003 Å, indicating high structural precision in crystalline forms [17] [19].
Temperature-dependent conformational behavior has been observed in similar dioxane-containing systems, where ring inversion barriers of approximately 11 kcal/mol prevent rapid conformational exchange at room temperature [10]. This suggests that the dioxane rings in the target compound maintain their chair conformations under normal conditions.
Irritant